Diamantan-1-ol
CAS No.: 30545-14-3
Cat. No.: VC18415971
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30545-14-3 |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol |
| Standard InChI | InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2 |
| Standard InChI Key | ZTONXKOBHDGNKB-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3C4C1C5CC(C4)CC3(C5C2)O |
Introduction
Structural Characteristics and Molecular Identity
Diamantan-1-ol belongs to the diamondoid family, a class of hydrocarbons whose structures resemble the cubic lattice of diamond. Its molecular framework consists of two fused adamantane cages, forming a rigid, three-dimensional architecture with a hydroxyl group (-OH) attached to the primary carbon position. The compound’s IUPAC name, pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-1-ol, reflects its complex polycyclic arrangement .
Crystallographic and Stereochemical Features
The solid-state structure of Diamantan-1-ol, resolved via single-crystal X-ray diffraction (SCXRD), reveals a dense packing arrangement stabilized by intermolecular hydrogen bonding between hydroxyl groups . This configuration contributes to its high melting point () and enthalpy of fusion () . The InChIKey ZTONXKOBHDGNKB-UHFFFAOYSA-N uniquely identifies its stereochemistry, distinguishing it from positional isomers such as Diamantan-4-ol .
Synthesis and Industrial Production
Mechanochemical Synthesis: A Sustainable Alternative
Recent breakthroughs in high-temperature ball milling have enabled solvent-free, energy-efficient production of Diamantan-1-ol derivatives. By milling 1-iodoadamantane with adamantan-1-ol in the presence of at 180–200°C, researchers achieved a 60% yield of 1,1’-diadamantyl ether, a key Diamantan-1-ol derivative . This method eliminates toxic solvents and reduces reaction times from hours to minutes, as illustrated in Table 1.
Table 1: Comparison of Synthesis Methods for Diamantan-1-ol Derivatives
| Parameter | Conventional Method | Mechanochemical Method |
|---|---|---|
| Reaction Time | 12–24 h | 3 h |
| Solvent Use | Dichloromethane | None |
| Yield | 45–50% | 60% |
| Temperature | 80°C | 180–200°C |
| Base | Pyridine | |
| Energy Consumption | High | Moderate |
Data sourced from mechanochemical studies .
Physicochemical Properties
Thermodynamic Stability
Diamantan-1-ol exhibits exceptional thermal resilience, with a sublimation enthalpy () of at 334 K . This property makes it suitable for high-temperature applications, such as lubricant additives or polymer composites.
Solubility and Reactivity
The compound’s hydrophobicity () limits its solubility in polar solvents but enhances compatibility with organic matrices. In sulfuric acid, Diamantan-1-ol undergoes hydride transfer reactions, equilibrating with its 4-ol isomer through a carbocation intermediate .
Chemical Reactivity and Functionalization
Oxidation and Substitution Reactions
Oxidation of Diamantan-1-ol with produces diamantanone (), while treatment with methyl thiocyanate yields methyl N-(diamantan-1-yl)carbamothioate . These reactions highlight its versatility as a precursor for pharmacologically active compounds.
Etherification and Cross-Coupling
Mechanochemical etherification, as demonstrated in recent studies, enables the synthesis of symmetrical and unsymmetrical diamondoid ethers. For instance, milling Diamantan-1-ol with 1-iodoadamantane at 200°C generates 1,1’-diadamantyl ether () with 60% efficiency .
Applications in Science and Technology
Nanotechnology and Materials Science
Diamantan-1-ol’s rigid structure and functionalizability make it ideal for molecular recognition systems and nanoscale lubricants. Its derivatives exhibit low friction coefficients () in tribological tests, outperforming conventional hydrocarbon lubricants .
Biomedical Engineering
Preliminary studies suggest that Diamantan-1-ol derivatives can enhance drug delivery systems by improving lipid membrane permeability. Functionalized diamondoids have demonstrated low cytotoxicity (< 10% cell death at 100 µM), positioning them as promising candidates for targeted therapeutics .
Comparative Analysis with Related Diamondoids
Table 2: Properties of Diamondoid Derivatives
| Compound | Molecular Formula | Melting Point (K) | (kJ/mol) | Applications |
|---|---|---|---|---|
| Adamantane | 543 | 89.5 | Antiviral drugs | |
| Diamantan-1-ol | 573 | 117.9 | Nanomaterials | |
| Triamantane | 623 | 145.2 | High-pressure lubricants |
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